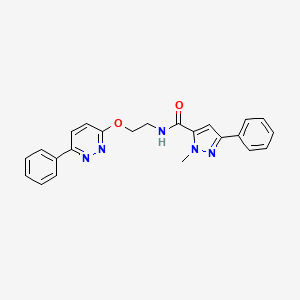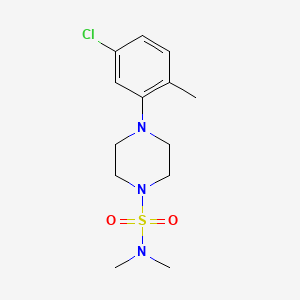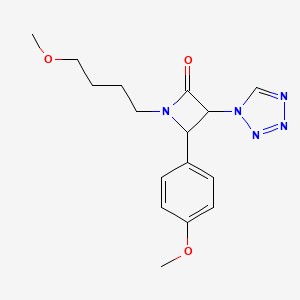
N-(3-acetylphenyl)-N-(methylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C11H13NO5S and its molecular weight is 271.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Activity and Characterization
- Glycine N-methyltransferase Enzymes : Research on glycine N-methyltransferase, an enzyme that methylates glycine to yield sarcosine, is significant. Studies have focused on its purification and characterization, providing insights into its molecular weight, subunit composition, and kinetic properties (Heady & Kerr, 1973). Further investigation has also been done on the crystal structure of this enzyme from rat liver, enhancing understanding of its molecular mechanics (Fu et al., 1996).
Chemical Synthesis and Drug Development
Synthesis of Derivatives for Medical Applications : Synthesis of new chemical derivatives using glycine has been a focus, particularly in developing compounds for anticonvulsant activity. This includes the creation of 3-aminopyrroles and their testing in various models, leading to insights into potential treatments for epilepsy (Unverferth et al., 1998).
Cytoprotectants and Receptor Inhibitors : Thieno[2,3-b]pyridinones, synthesized using a glycine site antagonist, have been explored for their roles as cytoprotectants and inhibitors of glycine binding to NMDA receptors. This research aids in understanding neuroprotective strategies and neuronal functioning (Buchstaller et al., 2006).
Therapeutic Research
- Glycine as a Treatment Additive : Studies have examined the use of high-dose glycine added to antipsychotics like olanzapine and risperidone for treating schizophrenia, highlighting glycine's potential as an adjuvant treatment (Heresco-Levy et al., 2004).
Enzyme Inhibition
- Inhibition of Aldose Reductase : N-[[[substituted amino)phenyl]sulfonyl]glycines have been synthesized as aldose reductase inhibitors, crucial in managing complications of diabetes. These compounds provide insights into the interaction of molecules with enzymes and their inhibition potency (Mayfield & Deruiter, 1987).
Properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-8(13)9-4-3-5-10(6-9)12(7-11(14)15)18(2,16)17/h3-6H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXYRDUXUMKDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Methylphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B2734007.png)
![Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate](/img/structure/B2734008.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2734009.png)

![Methyl 3-[(methylsulfonimidoyl)methyl]benzoate](/img/structure/B2734012.png)

![2-(1-(3-chlorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2734014.png)





![6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2734023.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2734024.png)
